3-isopropyl-1H-indol-5-ol
Description
3-Isopropyl-1H-indol-5-ol is an indole derivative characterized by a hydroxyl group at the 5-position and an isopropyl substituent at the 3-position of the indole ring. Indole derivatives are pivotal in pharmaceutical and materials science due to their diverse bioactivity and synthetic versatility. The isopropyl group at the 3-position likely enhances steric bulk and lipophilicity compared to smaller substituents, influencing solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-yl-1H-indol-5-ol |
InChI |
InChI=1S/C11H13NO/c1-7(2)10-6-12-11-4-3-8(13)5-9(10)11/h3-7,12-13H,1-2H3 |
InChI Key |
AGUCHSMRRNZFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Steric and Electronic Effects : The isopropyl group in 3-isopropyl-1H-indol-5-ol offers greater steric bulk than methyl or hydroxyethyl substituents, which may hinder enzymatic degradation but reduce aqueous solubility .
- Biological Activity : Compounds with heterocyclic substituents (e.g., oxazole in ) often exhibit enhanced binding to enzymatic pockets, as seen in kinase inhibitors .
Yield and Purity Considerations
- 3-Methyl-1H-indol-5-ol : Synthesized via conventional methods with yields >30%, purified via column chromatography .
- S-Alkylated Oxadiazole-Indoles (): Yields range from 35–55%, with purity confirmed by NMR and mass spectrometry .
- Triazole-Indole Hybrids (): Lower yields (~35%) due to multi-step synthesis but high selectivity .
Implications for 3-Isopropyl-1H-indol-5-ol :
The isopropyl group may require optimized reaction conditions (e.g., bulky amine handling, longer reaction times) to mitigate steric hindrance during synthesis.
Pharmaceutical Potential
- 3-Methyl-1H-indol-5-ol : Key intermediate in serotonin analogs and antitumor agents .
- 5-Hydroxytryptophol : Neuroprotective effects in ischemia models via antioxidant mechanisms .
- Imidazol-Indole Hybrids (): Demonstrated activity against kinases and apoptosis pathways .
Hypothesis for 3-Isopropyl-1H-indol-5-ol :
The isopropyl group could improve pharmacokinetics in CNS drugs by prolonging half-life, though excessive lipophilicity may limit solubility.
Material Science and Dyes
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